
(S)-Norfenfluramine
描述
(2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.
属性
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19036-73-8 | |
| Record name | (+)-Norfenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19036-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenfluramine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-α-methyl-m-(trifluoromethyl)phenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENFLURAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Norfenfluramine interact with its target and what are the downstream effects?
A1: this compound primarily acts as an agonist at serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes [, , ]. By binding to these receptors, it initiates a cascade of intracellular signaling events. For instance, activation of 5-HT2B receptors on cardiac valve interstitial cells leads to mitogenic responses, implicated in the valvulopathic effects observed with fenfluramine, the parent compound of SNF []. Conversely, activation of 5-HT2C receptors is linked to appetite suppression [, ].
Q2: What are the structural features that differentiate this compound's activity at different serotonin receptors?
A2: The presence of the α-methyl group in the S configuration is crucial for this compound's interaction with the 5-HT2B receptor []. Specifically, this methyl group forms stabilizing van der Waals interactions with the amino acid Valine 2.53 (Val2.53) within the receptor binding pocket []. Interestingly, this interaction is less critical for binding to 5-HT2C and 5-HT2A receptors, explaining the subtype selectivity [].
Q3: How does modifying the structure of this compound impact its activity and selectivity?
A3: Structure-activity relationship (SAR) studies have revealed key insights into the pharmacological properties of this compound []. For example, removing the α-methyl group, resulting in (R)-Norfenfluramine or α-desmethyl-Norfenfluramine, significantly reduces affinity for the 5-HT2B receptor while leaving 5-HT2C/2A binding largely unaffected []. This highlights the importance of the α-methyl group for 5-HT2B selectivity. Conversely, substituting the α-methyl with an ethyl group dramatically decreases affinity for all three subtypes (5-HT2A, 5-HT2B, and 5-HT2C) [].
Q4: What are the known toxicological concerns associated with this compound?
A4: this compound, as the active metabolite of fenfluramine, has been implicated in the development of valvular heart disease (VHD) [, , ]. This severe adverse effect led to the withdrawal of fenfluramine from the market. The 5-HT2B receptor agonism exhibited by this compound on cardiac valves is considered the primary mechanism behind this valvulopathy [, , ].
Q5: Are there computational models available to study this compound binding?
A5: Yes, molecular modeling techniques, such as ligand docking simulations, have been employed to understand how this compound interacts with its target receptors [, ]. These simulations provide valuable insights into the binding pose of the compound within the receptor's binding pocket and can help rationalize observed SAR trends []. For instance, docking studies have corroborated the importance of the α-methyl group for interacting with Val2.53 in the 5-HT2B receptor [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


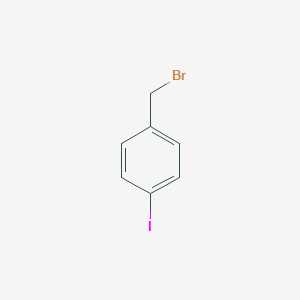

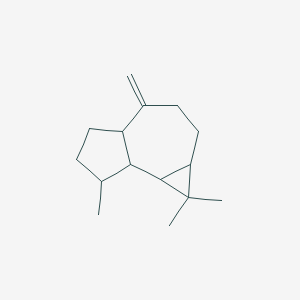
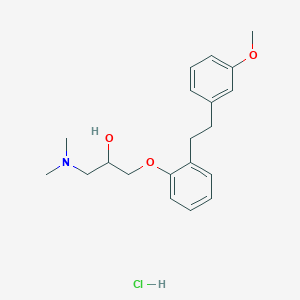

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
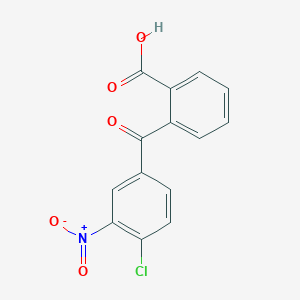
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)

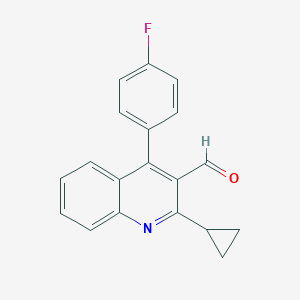
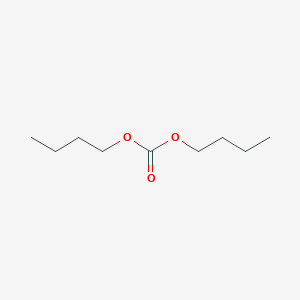
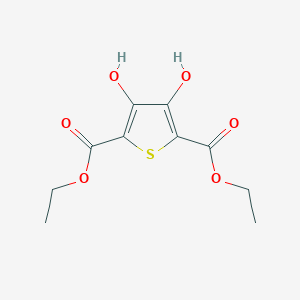
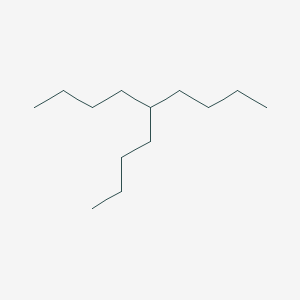
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
